Isopropyl 1-propanesulfonate
CAS No.: 91284-45-6
Cat. No.: VC3766183
Molecular Formula: C6H14O3S
Molecular Weight: 166.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91284-45-6 |
|---|---|
| Molecular Formula | C6H14O3S |
| Molecular Weight | 166.24 g/mol |
| IUPAC Name | propan-2-yl propane-1-sulfonate |
| Standard InChI | InChI=1S/C6H14O3S/c1-4-5-10(7,8)9-6(2)3/h6H,4-5H2,1-3H3 |
| Standard InChI Key | RQSYOFXVTSYQAD-UHFFFAOYSA-N |
| SMILES | CCCS(=O)(=O)OC(C)C |
| Canonical SMILES | CCCS(=O)(=O)OC(C)C |
Introduction
Chemical Identity and Physical Properties
Isopropyl 1-propanesulfonate is an organic compound with the molecular formula C6H14O3S and a molecular weight of 166.24 g/mol . This sulfonic acid ester contains a total of 24 atoms: specifically 14 hydrogen atoms, 6 carbon atoms, 3 oxygen atoms, and 1 sulfur atom . Its structural configuration features a propanesulfonate group attached to an isopropyl moiety, which contributes to its distinctive chemical reactivity profile.
The compound is identified in chemical registries with CAS number 91284-45-6, allowing for standardized reference and identification in scientific literature. Its IUPAC designation is isopropyl propane-1-sulfonate, though it may also appear in literature under alternative nomenclature such as 1-propanesulfonic acid, 1-methylethyl ester .
Structural Characteristics
The molecular structure of isopropyl 1-propanesulfonate incorporates several key functional elements that define its chemical behavior:
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A sulfonate group (-SO3-) that serves as an excellent leaving group in various reactions
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An isopropyl fragment providing steric bulk that influences reaction kinetics
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A propyl chain that contributes to the compound's solubility profile and physical properties
This structural arrangement creates a molecule with amphiphilic characteristics, balancing hydrophilic and hydrophobic regions that influence its solubility in various media.
Synthesis Methods
The preparation of isopropyl 1-propanesulfonate typically employs esterification reactions between 1-propanesulfonic acid and isopropanol. This process requires appropriate catalytic conditions to achieve efficient conversion and high yields.
Laboratory Synthesis
The standard laboratory synthesis of isopropyl 1-propanesulfonate involves the direct esterification of 1-propanesulfonic acid with isopropanol under acidic conditions. This reaction is typically catalyzed by strong acids such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is generally heated under reflux conditions to facilitate the esterification process and drive the reaction to completion by removing water as it forms.
The general reaction can be represented as:
CH3CH2CH2SO3H + (CH3)2CHOH → CH3CH2CH2SO3CH(CH3)2 + H2O
Industrial Production Methods
For industrial-scale production, continuous flow processes are often employed to enhance efficiency and scalability. In these systems, reactants are continuously fed into a reactor while the product is simultaneously removed. This approach provides several advantages over batch processes, including:
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Improved heat transfer and temperature control
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Enhanced reaction efficiency
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Reduced reaction times
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Consistent product quality
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Scalable production capacity
Additional industrial methods may incorporate specialized catalysts or reaction conditions designed to optimize yield and purity while minimizing waste generation and energy consumption.
Chemical Reactivity
Isopropyl 1-propanesulfonate demonstrates characteristic reactivity patterns associated with sulfonate esters, particularly in nucleophilic substitution reactions where the sulfonate group serves as an excellent leaving group.
Principal Reaction Pathways
The compound participates in several important reaction types:
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Hydrolysis: In aqueous environments with acid or base catalysts, isopropyl 1-propanesulfonate undergoes hydrolysis to regenerate 1-propanesulfonic acid and isopropanol.
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Nucleophilic Substitution: The sulfonate ester readily reacts with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate ester derivatives through displacement reactions.
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Reduction: When treated with powerful reducing agents like lithium aluminum hydride (LiAlH4), the compound can be converted to corresponding alcohol derivatives.
Mechanism of Action
The mechanism of action for isopropyl 1-propanesulfonate in chemical reactions typically involves its function as an electrophile. The sulfonic ester group exhibits high reactivity toward nucleophiles, allowing participation in various substitution and addition reactions. This reactivity profile makes the compound valuable in organic synthesis applications requiring selective functionalization.
Applications in Scientific Research
Isopropyl 1-propanesulfonate finds application across multiple scientific disciplines due to its unique chemical properties and reactivity profile.
Chemical Research Applications
In the field of chemistry, isopropyl 1-propanesulfonate serves diverse functions:
| Application | Description |
|---|---|
| Synthetic Intermediate | Functions as a versatile building block in organic synthesis pathways |
| Nucleophilic Substitution | Acts as an effective leaving group agent in substitution reactions |
| Catalyst Support | Used in the preparation and modification of catalytic systems |
| Solvent Properties | Serves as a specialized solvent for certain organic reactions |
The compound's utility in organic synthesis is particularly notable in reactions requiring good leaving groups for nucleophilic substitution processes.
Biological Research
Within biological research contexts, isopropyl 1-propanesulfonate contributes to:
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Synthesis of biologically active molecules serving as a reagent in preparing compounds of pharmacological interest
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Development of biochemical assays where its properties may facilitate detection or analysis
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Modification of biomolecules through controlled chemical transformations
While the complete scope of biological applications remains under investigation, the compound's chemical versatility suggests potential value in diverse biochemical research applications.
Industrial Applications
Beyond research laboratories, isopropyl 1-propanesulfonate has established roles in various industrial processes.
Specialty Chemical Production
The compound participates in the production of specialty chemicals including:
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Surfactants: The amphiphilic properties make it useful in developing surface-active agents
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Detergents: Incorporation into cleaning formulations leverages its chemical structure
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Intermediates: Functions as a building block for more complex industrial chemicals
These applications capitalize on the compound's ability to undergo controlled chemical transformations under industrial conditions.
Comparison with Related Compounds
Understanding isopropyl 1-propanesulfonate in context requires comparison with structurally similar compounds.
Sulfonate Ester Comparison
When compared to other sulfonic acid esters such as methanesulfonic acid, 1-methylethyl ester and ethanesulfonic acid, 1-methylethyl ester, isopropyl 1-propanesulfonate exhibits distinctive properties based on its longer carbon chain. These structural differences influence:
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Solubility characteristics in various solvents
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Reaction rates in nucleophilic substitution processes
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Steric effects in catalytic applications
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Physical properties including boiling point and viscosity
This comparative understanding helps guide appropriate selection for specific applications based on the precise chemical behavior required.
Pharmaceutical Relevance
Emerging research suggests potential pharmaceutical applications for isopropyl 1-propanesulfonate.
Drug Solubilization
One promising area involves using the compound as a solubilizing agent for poorly water-soluble pharmaceutical compounds. Its chemical structure may help stabilize drug molecules in solution, potentially improving:
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Bioavailability of challenging drug compounds
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Formulation stability
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Delivery efficiency of active pharmaceutical ingredients
Case studies indicate that formulations containing compounds of this class can significantly enhance the solubility of certain hydrophobic drugs compared to traditional solubilizing agents.
Analytical Considerations
The analysis and quality assessment of isopropyl 1-propanesulfonate typically employs standard analytical techniques for organic compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume